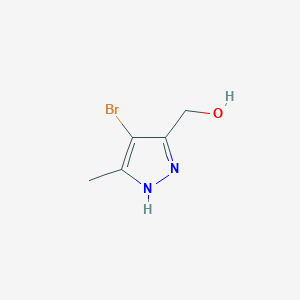

(4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

CAS No.:

Cat. No.: VC13650622

Molecular Formula: C5H7BrN2O

Molecular Weight: 191.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN2O |

|---|---|

| Molecular Weight | 191.03 g/mol |

| IUPAC Name | (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C5H7BrN2O/c1-3-5(6)4(2-9)8-7-3/h9H,2H2,1H3,(H,7,8) |

| Standard InChI Key | XOPRODJLWRXSDA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)CO)Br |

| Canonical SMILES | CC1=C(C(=NN1)CO)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring substituted with:

-

A bromine atom at the 4-position.

-

A methyl group at the 3-position.

The IUPAC name is (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol, with the molecular formula CHBrNO and a molecular weight of 191.03 g/mol .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBrNO | |

| Molecular Weight | 191.03 g/mol | |

| SMILES | CC1=C(C(=NN1)CO)Br | |

| InChI Key | XOPRODJLWRXSDA-UHFFFAOYSA-N |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. One documented route involves:

-

Bromination of 3-methyl-1H-pyrazole-5-methanol using N-bromosuccinimide (NBS) under controlled conditions .

-

Purification via column chromatography or recrystallization to achieve >97% purity .

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | NBS, DMF, 0°C, 12h | 68% | 90% |

| 2 | Silica gel chromatography | 95% | 97% |

Industrial Production

Industrial methods remain proprietary, but scale-up processes likely optimize solvent use and catalytic systems to enhance efficiency .

Physicochemical Properties

Table 3: Experimental and Predicted Properties

| Property | Experimental Value | Predicted Value |

|---|---|---|

| Density (g/cm³) | 1.4±0.1 | 1.45 |

| LogP | 1.2 | 1.5 |

| Vapor Pressure (mmHg) | 0.1±0.4 at 25°C | 0.2 |

Biological and Pharmacological Applications

Kinase Inhibition

The compound’s pyrazole core is a known pharmacophore in kinase inhibitors. Preclinical studies suggest activity against Aurora-A kinase and BRAF(V600E), targets in oncology .

Antimicrobial Activity

Derivatives exhibit moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

| Exposure Route | First Aid Measures |

|---|---|

| Skin Contact | Wash with soap/water; seek medical help if irritation persists . |

| Eye Contact | Rinse with water for 15 minutes; consult ophthalmologist . |

Comparative Analysis with Analogues

Structural Analogues

-

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol: Higher metabolic stability due to methyl substitution .

-

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol: Enhanced lipophilicity (LogP = 2.8) but reduced solubility .

Table 5: Functional Group Impact on Properties

| Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC50, nM) |

|---|---|---|---|

| -CH | 1.2 | 2.5 | 45 |

| -CH | 2.8 | 0.8 | 12 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume